![molecular formula C9H13NO2S B14265554 3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol CAS No. 189316-43-6](/img/structure/B14265554.png)
3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol is an organic compound that features a pyridine ring linked to a propane-1,2-diol moiety via a sulfanyl (thioether) bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol typically involves the condensation of pyridine-2-carbaldehyde with 3-mercaptopropane-1,2-diol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
化学反应分析
Types of Reactions
3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is commonly employed.
Substitution: Acid chlorides or alkyl halides in the presence of a base like triethylamine can be used for esterification or etherification.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Esters or ethers of the original diol.
科学研究应用
Chemistry: As a ligand in coordination chemistry due to its ability to bind metal ions.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Possible use in the synthesis of advanced materials and as an intermediate in organic synthesis.
作用机制
The mechanism by which 3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol exerts its effects depends on its specific application. For instance, as a ligand, it can coordinate to metal ions, altering their reactivity and stability. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: Another compound with a thioether linkage, used in organic synthesis.
Acetylacetone: Known for its keto-enol tautomerism and use as a ligand in coordination chemistry.
Uniqueness
3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol is unique due to its combination of a pyridine ring and a diol moiety linked by a thioether bridge. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
189316-43-6 |
|---|---|
分子式 |
C9H13NO2S |
分子量 |
199.27 g/mol |
IUPAC 名称 |
3-(1H-pyridin-2-ylidenemethylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C9H13NO2S/c11-5-9(12)7-13-6-8-3-1-2-4-10-8/h1-4,6,9-12H,5,7H2 |
InChI 键 |
XSMBCGQATPRGRT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CSCC(CO)O)NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)
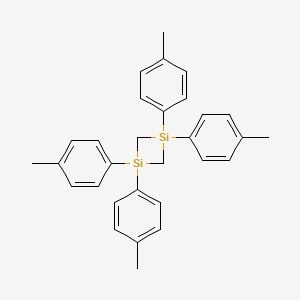
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)
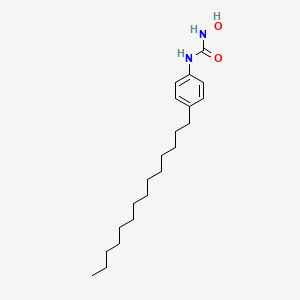
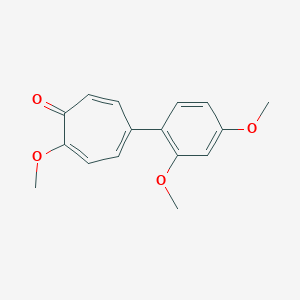
![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
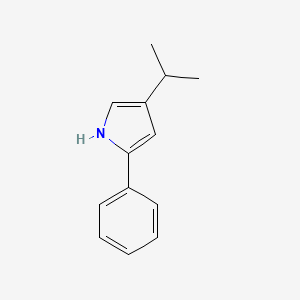
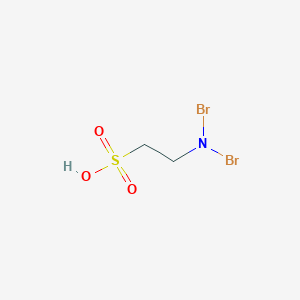
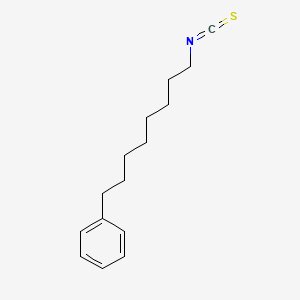


![1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene](/img/structure/B14265522.png)

![3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione](/img/structure/B14265531.png)
